molecular formula C15H11ClN2O B1349166 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-34-7

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1349166
M. Wt: 270.71 g/mol
InChI Key: DJARYSVCFCLLKW-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The 4-chlorobenzyl group indicates the presence of a benzyl group (a benzene ring attached to a CH2 group) that has a chlorine atom on the 4th carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” were not found, benzimidazoles are often synthesized from o-phenylenediamine using acids . The 4-chlorobenzyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” would consist of a benzimidazole core with a 4-chlorobenzyl group attached at the 1-position . The aldehyde group (-CHO) would be attached at the 2-position of the benzimidazole ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the aldehyde group could be reduced to an alcohol or oxidized to a carboxylic acid . The benzimidazole ring could participate in various reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde” would depend on its specific structure. For instance, the presence of the benzimidazole ring could contribute to its stability and the chlorine atom could affect its reactivity .

Scientific Research Applications

Chemical Reactions and Synthesis

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is involved in various chemical reactions and synthesis processes. For instance, benzimidazole-2-carbaldehyde reacts with different compounds to form diverse chemical structures such as hexahydro-4aH-indolo[1,2-a]benzimidazole and diethylcarbonyl-1,4-dihydropyridine (Ukhin et al., 1999). Additionally, 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole has been synthesized, demonstrating unique molecular structures and hydrogen bonding patterns (Yang et al., 2007).

Spectroscopic Properties and Fluorescence

The fluorescence properties of benzimidazole compounds are significant in scientific research. For instance, the synthesis of benzimidazoles containing pyrazole groups has been explored, revealing their potential in fluoroimmunoassays and DNA probes due to their stable structure and strong fluorescence (Ren et al., 2011).

Antioxidant and Antimicrobial Activities

Some benzimidazole derivatives exhibit antioxidant and antimicrobial properties. A study on N-substituted pyrazole-containing benzimidazoles has shown good activity in antioxidant assays, indicating their potential in medicinal chemistry (Bellam et al., 2017).

Anticancer Properties

Benzimidazole derivatives have also been studied for their potential anticancer properties. For example, N,2,6-Trisubstituted 1H-benzimidazole derivatives have shown promising results against various cancer cell lines, suggesting their potential as new scaffolds for anticancer agents (Pham et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, many benzimidazole derivatives are biologically active and could have toxic effects . The presence of the chlorine atom could also make the compound potentially hazardous .

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, developing more efficient synthesis methods, and studying its reactivity .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJARYSVCFCLLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360199
Record name 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

537010-34-7
Record name 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Huang, Q Fu, Y Liu, J Bai, Q Wang, H Liao… - Chemical Research in …, 2014 - Springer
In an attempt to develop potent and selective anticancer agents, we designed and synthesized a series of novel bis(morpholino-1,3,5-triazine) derivatives bearing aylmethylene …
Number of citations: 10 link.springer.com

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